1-(4-Fluoro-1h-indol-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC16240233
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO |
|---|---|
| Molecular Weight | 177.17 g/mol |
| IUPAC Name | 1-(4-fluoro-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
| Standard InChI Key | VZLRGKISWAFVBR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC2=C1C(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Fluoro-1H-indol-3-yl)ethan-1-one features an indole core substituted with a fluorine atom at the 4-position and an acetyl group at the 3-position (Figure 1). The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorination at the 4-position introduces electronegativity and steric effects, while the acetyl group at the 3-position enhances electrophilicity, potentially influencing reactivity and intermolecular interactions .
Table 1: Key physicochemical properties of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.17 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Spectral Data (IR) | : 1690–1714 cm (C=O stretch) |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous indole-acetyl derivatives reveals strong absorption bands at 1690–1714 cm, corresponding to the carbonyl (C=O) stretch of the acetyl group . Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as 1,1'-(4-hydroxy-2-(5-methoxy-1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one), show characteristic signals:
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NMR: A singlet at δ 1.89 ppm integrates for six protons, assigned to the methyl groups of the acetyl moieties .
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NMR: Peaks at δ 210.50 and 204.87 ppm correspond to ketonic carbons, while aromatic carbons resonate between δ 104.5 and 153.46 ppm .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one can be inferred from methods used for analogous indole derivatives. A common approach involves the Friedel-Crafts acylation of 4-fluoroindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) . Alternatively, multi-component reactions employing dimethyl sulfoxide (DMSO) and piperidine as a base have been utilized to assemble similar acetylated indole scaffolds .
Stepwise Synthesis Protocol
A representative procedure adapted from the synthesis of 1,1'-(4-hydroxy-2-(5-methoxy-1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) involves :
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Condensation: Reacting 4-fluoroindole with diketone derivatives in DMSO and piperidine at ambient temperature.
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Cyclization: Acidifying the reaction mixture with 10% HCl to precipitate the product.
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Purification: Washing with ice-cold water and recrystallizing from ethanol to yield the pure compound.
Table 2: Optimization parameters for indole acylation reactions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | AlCl | Increases electrophilic substitution |
| Solvent | DMSO | Enhances solubility of indole |
| Temperature | 25–30°C | Minimizes side reactions |
| Reaction Time | 5–24 hours | Ensures completion |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing complex heterocycles, such as tetrahydroindazole derivatives, which are explored for their neuroprotective and anti-inflammatory activities .
Material Science
Fluorinated indoles are investigated for their optoelectronic properties. The electron-withdrawing fluorine atom may tune the HOMO-LUMO gap, making the compound a candidate for organic light-emitting diodes (OLEDs) .
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